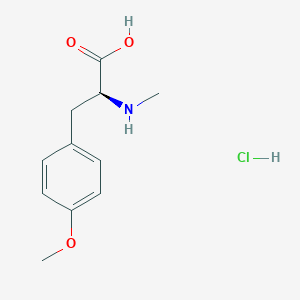
N-Acetyl-heparin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-heparin: is a derivative of heparin, a naturally occurring anticoagulant found in the body. Unlike heparin, this compound lacks anticoagulant properties, making it useful in various medical and scientific applications without the risk of bleeding complications . It is primarily used to protect cardiac, vascular, and neural tissues by inhibiting complement activation and neutrophil infiltration at damage sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-heparin is typically prepared from porcine mucosal heparin through a modification of the method developed by Nagasawa and Inoue . The process involves the N-acetylation of heparin, which can be achieved using acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under controlled conditions to ensure the desired degree of acetylation.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of heparin from animal tissues, followed by chemical modification. The heparin is first purified and then subjected to N-acetylation using acetic anhydride. The product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-heparin undergoes various chemical reactions, including:
N-deacetylation: This reaction involves the removal of acetyl groups, which can be achieved using strong bases or acids.
N-sulfonation:
Common Reagents and Conditions:
N-deacetylation: Sodium hydroxide or hydrochloric acid can be used under controlled conditions to achieve partial or complete deacetylation.
N-sulfonation: Sulfur trioxide-pyridine complex is commonly used for sulfonation reactions, typically carried out at low temperatures to prevent degradation.
Major Products Formed:
Scientific Research Applications
N-Acetyl-heparin has a wide range of scientific research applications, including:
Cardiovascular Protection: It is used to protect cardiac tissues by inhibiting complement activation and neutrophil infiltration.
Neuroprotection: It helps protect neural tissues in various neurological conditions by reducing inflammation.
Anti-inflammatory Agent: this compound is used in research to study its anti-inflammatory properties and potential therapeutic applications.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
N-Acetyl-heparin exerts its effects primarily by inhibiting complement activation and neutrophil infiltration . The compound interacts with various molecular targets, including complement proteins and cell surface receptors, to modulate immune responses and reduce inflammation . This mechanism is particularly beneficial in protecting tissues from damage during inflammatory conditions.
Comparison with Similar Compounds
Heparin: A naturally occurring anticoagulant with strong anticoagulant properties.
Low-Molecular-Weight Heparin: A derivative of heparin with reduced molecular weight and enhanced pharmacokinetic properties.
Fondaparinux: A synthetic pentasaccharide that mimics the antithrombin-binding region of heparin.
Uniqueness of N-Acetyl-heparin: this compound is unique in that it retains many of the beneficial properties of heparin, such as anti-inflammatory and tissue-protective effects, without the anticoagulant activity . This makes it particularly useful in situations where anticoagulation is not desired, such as in certain inflammatory and neuroprotective applications .
Properties
CAS No. |
134498-62-7 |
|---|---|
Molecular Formula |
C30H43N2Na4O31S3- |
Molecular Weight |
1115.8 g/mol |
IUPAC Name |
tetrasodium;3-[3-acetamido-5-[5-[3-acetamido-5-methoxy-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylate |
InChI |
InChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5 |
InChI Key |
QEZNLARJERSVRZ-UHFFFAOYSA-I |
Canonical SMILES |
CC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1180626.png)


